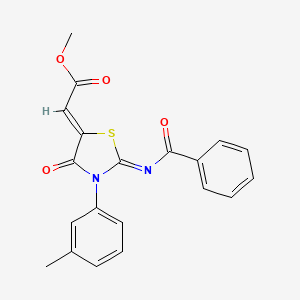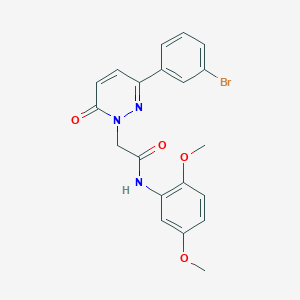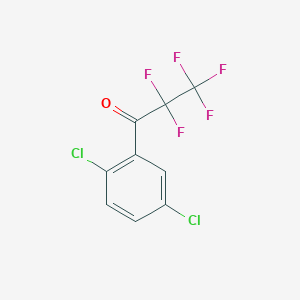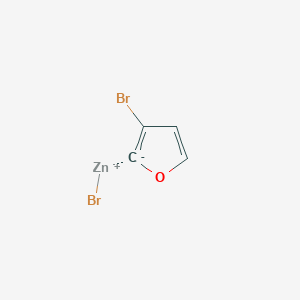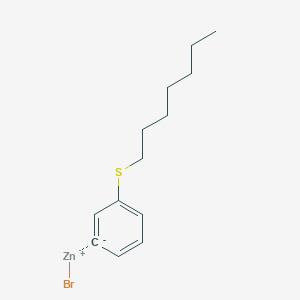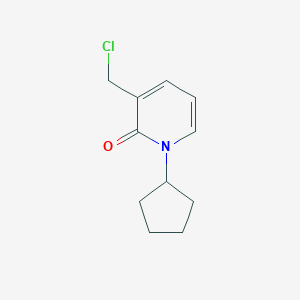
3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by a chloromethyl group attached to the third position of the pyridinone ring and a cyclopentyl group attached to the first position. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one typically involves the chloromethylation of 1-cyclopentylpyridin-2(1H)-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyridinone ring can lead to the formation of dihydropyridinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or amines.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyridinone derivatives.
Scientific Research Applications
3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt normal cellular processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)pyridin-2(1H)-one: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.
1-cyclopentylpyridin-2(1H)-one: Lacks the chloromethyl group, which may reduce its potential for covalent modification of biological targets.
Uniqueness
3-(chloromethyl)-1-cyclopentylpyridin-2(1H)-one is unique due to the presence of both the chloromethyl and cyclopentyl groups. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-(chloromethyl)-1-cyclopentylpyridin-2-one |
InChI |
InChI=1S/C11H14ClNO/c12-8-9-4-3-7-13(11(9)14)10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8H2 |
InChI Key |
FMZSAODFVMFBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CC=C(C2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(BenZo[d][1,3]dioxol-5-yl)cyclopentanol](/img/structure/B14876766.png)
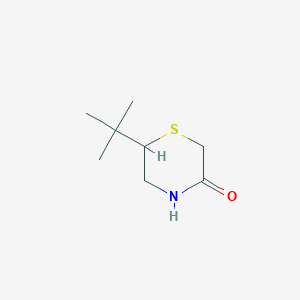
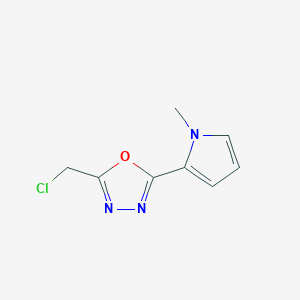
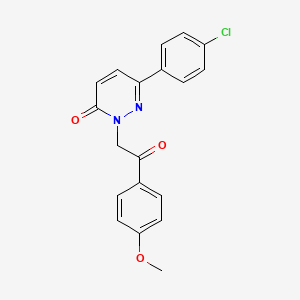
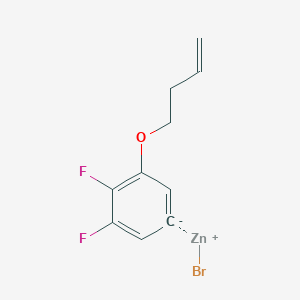


![Heptyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14876798.png)
